Methyl 4-bromo-2-nitrobenzoate Methyl 4-bromo-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 158580-57-5
VCID: VC21082446
InChI: InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Molecular Formula: C8H6BrNO4
Molecular Weight: 260.04 g/mol

Methyl 4-bromo-2-nitrobenzoate

CAS No.: 158580-57-5

Cat. No.: VC21082446

Molecular Formula: C8H6BrNO4

Molecular Weight: 260.04 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-2-nitrobenzoate - 158580-57-5

Specification

CAS No. 158580-57-5
Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
IUPAC Name methyl 4-bromo-2-nitrobenzoate
Standard InChI InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Standard InChI Key YTWDMAAPIWOIFZ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]

Introduction

Basic Information and Identification

Methyl 4-bromo-2-nitrobenzoate is an aromatic compound characterized by a benzoic acid framework with specific functional group substitutions. It contains a bromine atom at the 4-position and a nitro group at the 2-position of the benzene ring, as well as a methyl ester group.

Identification Parameters

The compound can be identified through multiple chemical identifiers as summarized in the following table:

ParameterValue
CAS Number158580-57-5
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
IUPAC Namemethyl 4-bromo-2-nitrobenzoate
InChIInChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
InChIKeyYTWDMAAPIWOIFZ-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C=C(C=C1)Br)N+[O-]

Physical and Chemical Properties

Methyl 4-bromo-2-nitrobenzoate possesses distinct physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

The physical characteristics of the compound are summarized below:

PropertyValueNote
Physical StateLikely crystalline solidBased on similar compounds
Boiling Point327.6±22.0 °CPredicted value
Density1.673±0.06 g/cm³Predicted value
ColorLikely pale yellow to whiteBased on similar nitrobenzoates
SolubilitySoluble in organic solventsCommon for similar compounds

These physical properties are primarily based on predicted values rather than experimental measurements .

Structural Features

The molecular structure of methyl 4-bromo-2-nitrobenzoate contains several important features:

Structural FeatureCount
Heavy Atoms14
Aromatic Heavy Atoms6
Fraction Csp³0.12
Rotatable Bonds3
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

These structural features contribute to the compound's reactivity and interactions with biological systems .

Chemical Reactivity and Reactions

The chemical reactivity of methyl 4-bromo-2-nitrobenzoate is largely influenced by its functional groups: the bromine atom, nitro group, and methyl ester.

Reduction of the Nitro Group

One of the most significant reactions of methyl 4-bromo-2-nitrobenzoate is the reduction of the nitro group to an amino group. This can be achieved through various reduction methods:

Iron-Mediated Reduction

A documented synthesis involves:

  • Reaction with iron powder in acetic acid

  • Stirring at room temperature for 2 hours

  • Basification with 10% sodium carbonate

  • Extraction with ethyl acetate

  • Purification by flash chromatography

This method has yielded an 85% conversion to methyl 4-bromo-2-aminobenzoate .

The reaction can be represented as:
Methyl 4-bromo-2-nitrobenzoate + Fe + CH₃COOH → Methyl 4-bromo-2-aminobenzoate

Applications and Uses

Methyl 4-bromo-2-nitrobenzoate serves multiple functions in chemical research and industrial applications.

Synthetic Intermediate

The compound functions as an important synthetic intermediate in the preparation of more complex molecules. Documented applications include:

  • Precursor in the synthesis of 1H-Indole-7-carboxylic acid, 4-bromo-, methyl ester

  • Building block in medicinal chemistry for pharmaceutical development

  • Intermediate in the synthesis of specialized chemical reagents

Research Applications

In research settings, methyl 4-bromo-2-nitrobenzoate is utilized for:

  • Structure-activity relationship studies in drug development

  • Development of new synthetic methodologies

  • Preparation of compounds with potential biological activity

Comparison with Similar Compounds

To better understand the properties and behavior of methyl 4-bromo-2-nitrobenzoate, it is instructive to compare it with structurally related compounds.

Methyl 2-Bromo-4-nitrobenzoate

Methyl 2-bromo-4-nitrobenzoate is an isomeric compound with the same molecular formula (C8H6BrNO4) but a different substitution pattern:

PropertyMethyl 4-bromo-2-nitrobenzoateMethyl 2-bromo-4-nitrobenzoate
CAS Number158580-57-5100959-22-6
Molecular Weight260.04 g/mol260.04 g/mol
Melting PointNot reported84°C
Physical StateNot specifically reportedYellow crystalline powder
Position of Br4-position2-position
Position of NO₂2-position4-position

This different substitution pattern leads to distinct reactivity profiles and physical properties .

Methyl 4-bromo-2-bromomethyl-benzoate

Another related compound is methyl 4-bromo-2-bromomethyl-benzoate:

PropertyMethyl 4-bromo-2-nitrobenzoateMethyl 4-bromo-2-bromomethyl-benzoate
CAS Number158580-57-578471-43-9
Molecular FormulaC8H6BrNO4C9H8Br2O2
Molecular Weight260.04 g/mol307.97 g/mol
Functional Group at 2-positionNitro (-NO₂)Bromomethyl (-CH₂Br)

The bromomethyl group in place of the nitro group significantly alters the reactivity and synthetic utility of this related compound .

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